Welcome to the BenchChem Online Store!
molecular formula C12H14ClNO2 B8580695 N-(5-Chloro-2-formylphenyl)-2,2-dimethylpropionamide

N-(5-Chloro-2-formylphenyl)-2,2-dimethylpropionamide

Cat. No. B8580695
M. Wt: 239.70 g/mol
InChI Key: LQHCDYBPIXLZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07384930B2

Procedure details

Pyridinium chlorochromate (1.19 g, 5.5 mmol) was added to a solution of N-(2-chloro-6-(hydroxymethyl) phenyl) pivalamide (884 mg, 3.67 mmol) in CH2Cl2 (100 mL) at 0° C. 5 min later the mixture was allowed stirring at room temperature for 3 hrs. The reaction mixture was passed through a thin pad layer of silica gel with CH2Cl2 (2×100 mL), concentrated on rotary vacuo, and purified on a flash chromatography column eluting with 20˜50% EtOAc/hexanes (1000 mL) to afford the expected product as a white solid (414 mg, 47% yield); 1H NMR (400 MHz, CDCl3) δ ppm 1.37 (s, 9 H), 7.30 (t, J=7.81 Hz, 1H), 7.64 (dd, J=7.93, 1.39 Hz, 1 H), 7.77 (dd, J=7.55, 1.51 Hz, 1 H), 8.25 (s, 1 H), 9.84 (s, 1 H); Mass spec. 240.08 (MH+), Calc. for C12H14ClNO2 239.07.
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
N-(2-chloro-6-(hydroxymethyl) phenyl) pivalamide
Quantity
884 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[Cr]([Cl:5])([O-])(=O)=O.[NH+]1C=CC=CC=1.Cl[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][OH:20])[C:14]=1[NH:21][C:22](=[O:27])[C:23]([CH3:26])([CH3:25])[CH3:24]>C(Cl)Cl>[Cl:5][C:18]1[CH:17]=[CH:16][C:15]([CH:19]=[O:20])=[C:14]([NH:21][C:22](=[O:27])[C:23]([CH3:26])([CH3:25])[CH3:24])[CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
N-(2-chloro-6-(hydroxymethyl) phenyl) pivalamide
Quantity
884 mg
Type
reactant
Smiles
ClC1=C(C(=CC=C1)CO)NC(C(C)(C)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
5 min later the mixture was allowed stirring at room temperature for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated on rotary vacuo
CUSTOM
Type
CUSTOM
Details
purified on a flash chromatography column
WASH
Type
WASH
Details
eluting with 20˜50% EtOAc/hexanes (1000 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)NC(C(C)(C)C)=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 414 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.